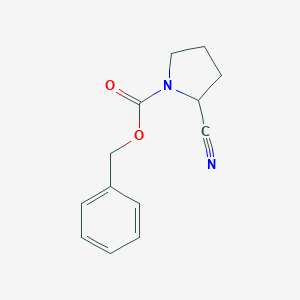
苄基2-氰基吡咯烷-1-羧酸酯
描述
Benzyl 2-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of Benzyl 2-cyanopyrrolidine-1-carboxylate is characterized by a pyrrolidine ring attached to a benzyl group and a cyano group . The InChI code for this compound is1S/C13H14N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 . Physical And Chemical Properties Analysis
Benzyl 2-cyanopyrrolidine-1-carboxylate has a molecular weight of 230.26 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its topological polar surface area is 53.3 Ų .科学研究应用
Synthesis of Chiral Building Blocks
Benzyl 2-cyanopyrrolidine-1-carboxylate serves as a precursor for the synthesis of chiral building blocks used in asymmetric synthesis . The compound’s ability to introduce chirality into a synthetic pathway is crucial for the production of enantiomerically pure pharmaceuticals. Its use in this context helps chemists to create complex molecules with the desired 3D orientation, which is essential for the biological activity of many drugs.
Histone Deacetylase Inhibitors
This compound has been utilized in the synthesis of novel histone deacetylase inhibitors . Histone deacetylase (HDAC) inhibitors are a class of compounds that play an important role in the regulation of gene expression and have therapeutic potential in cancer treatment. Benzyl 2-cyanopyrrolidine-1-carboxylate contributes to the structural framework of these inhibitors, aiding in the exploration of new treatments.
Organic Synthesis
In organic synthesis, Benzyl 2-cyanopyrrolidine-1-carboxylate is used for constructing complex organic molecules . Its reactivity makes it suitable for various chemical reactions, providing a pathway to synthesize a wide range of organic products, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The pyrrolidine ring, a component of Benzyl 2-cyanopyrrolidine-1-carboxylate, is a common feature in many biologically active compounds. In medicinal chemistry, this compound is used to design drugs with a pyrrolidine scaffold, which is known for its versatility and efficacy in drug discovery .
Drug Design
Benzyl 2-cyanopyrrolidine-1-carboxylate plays a role in drug design due to its structural properties. It can be used to create new drug candidates with improved pharmacokinetic and pharmacodynamic profiles . The compound’s ability to participate in various chemical transformations makes it a valuable tool for designing novel therapeutics.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
benzyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564326 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-cyanopyrrolidine-1-carboxylate | |
CAS RN |
119020-06-3 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

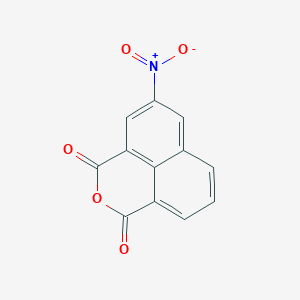

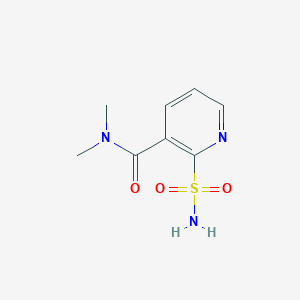
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
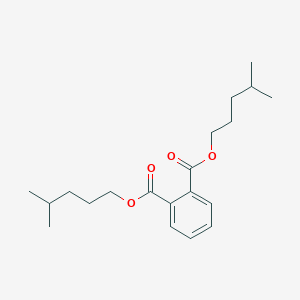

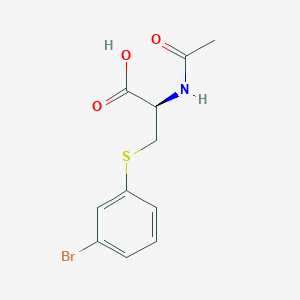
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)


![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
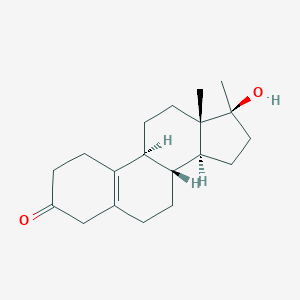
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)